1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)
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Overview
Description
1,1’-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol) is a complex organic compound that contains a phenylene group linked to two cyclohexanol groups via oxyprop-1-yne bridges. This compound is notable for its unique structure, which combines aromatic, alkyne, and alcohol functionalities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol) typically involves the following steps:
Formation of the Oxyprop-1-yne Linker: This step involves the reaction of a phenylene diol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Coupling with Cyclohexanol: The oxyprop-1-yne intermediate is then reacted with cyclohexanol in the presence of a catalyst such as copper(I) iodide and a ligand like triphenylphosphine. This step is typically performed under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol) can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The alkyne groups can be reduced to alkanes using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Nitric acid in sulfuric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of nitro or bromo derivatives of the phenylene ring.
Scientific Research Applications
1,1’-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol) involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the phenylene and alkyne groups can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,2-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol): Similar structure but with a different substitution pattern on the phenylene ring.
1,1’-[1,4-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol): Another isomer with the phenylene ring substituted at the 1,4-positions.
Uniqueness
1,1’-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol) is unique due to its specific substitution pattern on the phenylene ring, which can influence its chemical reactivity and biological activity. The presence of both alkyne and hydroxyl groups also provides a versatile platform for further functionalization and derivatization.
Properties
CAS No. |
83015-70-7 |
---|---|
Molecular Formula |
C24H30O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[3-[3-[3-(1-hydroxycyclohexyl)prop-2-ynoxy]phenoxy]prop-1-ynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C24H30O4/c25-23(12-3-1-4-13-23)16-8-18-27-21-10-7-11-22(20-21)28-19-9-17-24(26)14-5-2-6-15-24/h7,10-11,20,25-26H,1-6,12-15,18-19H2 |
InChI Key |
CZLLVPTZXJJEJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#CCOC2=CC(=CC=C2)OCC#CC3(CCCCC3)O)O |
Origin of Product |
United States |
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